molecular formula C9H5ClINO B1603967 7-Chloro-6-iodoquinolin-4-OL CAS No. 1021913-03-0

7-Chloro-6-iodoquinolin-4-OL

Cat. No.: B1603967
CAS No.: 1021913-03-0
M. Wt: 305.5 g/mol
InChI Key: WOCKEJPQIBCNFE-UHFFFAOYSA-N
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Description

7-Chloro-6-iodoquinolin-4-OL is a quinoline derivative with the molecular formula C9H5ClINO. This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry. Quinoline derivatives are utilized in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics .

Scientific Research Applications

7-Chloro-6-iodoquinolin-4-OL has several scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for 7-Chloro-6-iodoquinolin-4-OL is not mentioned in the search results, it is known that quinoline derivatives inhibit certain enzymes related to DNA replication . They have been found to have activity against both viral and protozoal infections .

Safety and Hazards

The safety data sheet for a similar compound, 7-Chloro-4-hydroxyquinoline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 7-Chloro-6-iodoquinolin-4-OL involves several steps, typically starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial production methods often employ greener and more sustainable chemical processes. For instance, the use of ultrasound irradiation and microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

7-Chloro-6-iodoquinolin-4-OL undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.

Comparison with Similar Compounds

7-Chloro-6-iodoquinolin-4-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

7-chloro-6-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClINO/c10-6-4-8-5(3-7(6)11)9(13)1-2-12-8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCKEJPQIBCNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C2C1=O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647831
Record name 7-Chloro-6-iodoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021913-03-0
Record name 7-Chloro-6-iodo-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021913-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-6-iodoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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